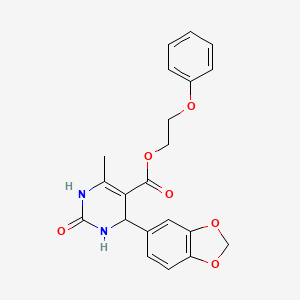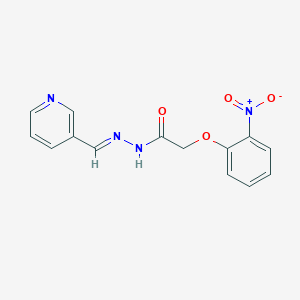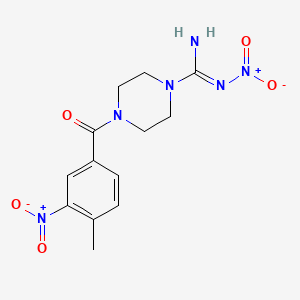![molecular formula C16H15N3O5 B3855379 N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B3855379.png)
N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]-2-(2-nitrophenoxy)acetohydrazide
Overview
Description
N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]-2-(2-nitrophenoxy)acetohydrazide, commonly known as FANH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FANH belongs to the class of hydrazide derivatives and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of FANH involves the inhibition of enzymes involved in cancer cell growth and proliferation. FANH inhibits the activity of histone deacetylases, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. FANH also inhibits the activity of carbonic anhydrase IX, which leads to a decrease in the pH of the tumor microenvironment and the inhibition of tumor cell growth and metastasis.
Biochemical and Physiological Effects
FANH has been found to have biochemical and physiological effects on cancer cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. FANH also inhibits the migration and invasion of cancer cells, which is important for the prevention of metastasis. FANH has been found to have low toxicity in normal cells, which makes it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
FANH has several advantages for lab experiments, including its high purity and stability. FANH has also been found to have low toxicity in normal cells, which makes it a safe candidate for cancer therapy. However, FANH has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. FANH also has a short half-life, which may limit its effectiveness in vivo.
Future Directions
For the research and development of FANH include improving its solubility and stability and investigating its potential in combination with other cancer therapies.
Scientific Research Applications
FANH has been found to have potential therapeutic applications due to its ability to inhibit the activity of enzymes involved in cancer cell growth and proliferation. It has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and cell growth. FANH has also been found to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells and is involved in tumor growth and metastasis.
properties
IUPAC Name |
N-[(E)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]-2-(2-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-12(8-9-13-5-4-10-23-13)17-18-16(20)11-24-15-7-3-2-6-14(15)19(21)22/h2-10H,11H2,1H3,(H,18,20)/b9-8+,17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMELYQZOYDVXMX-ZPMYDZSXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)COC1=CC=CC=C1[N+](=O)[O-])C=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=CC=CC=C1[N+](=O)[O-])/C=C/C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(5-nitro-2-furyl)methylene]-4,6-diphenyl-2-pyrimidinecarbohydrazide](/img/structure/B3855304.png)
![6-({[4-(acetylamino)phenyl]amino}carbonyl)-3-methyl-3-cyclohexene-1-carboxylic acid](/img/structure/B3855309.png)
![3-(2-methylphenyl)-1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B3855331.png)
![N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}-3-phenylpropanamide](/img/structure/B3855353.png)
![N'-[(7-nitro-1,3-benzodioxol-5-yl)methylene]isonicotinohydrazide](/img/structure/B3855358.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-4-nitrobenzohydrazide](/img/structure/B3855363.png)

![2-methoxy-4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B3855373.png)
![4-[2-(4-bromobenzoyl)carbonohydrazonoyl]benzoic acid](/img/structure/B3855378.png)

![N~1~,N~1~-bis[1-(1-adamantyl)ethyl]-3,4,4-trichloro-2-nitro-1,3-butadiene-1,1-diamine](/img/structure/B3855387.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B3855390.png)
![7-hydroxy-3-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B3855393.png)